molecular formula C4Cl2N2 B15221128 2,3-Dichloromaleonitrile

2,3-Dichloromaleonitrile

Katalognummer: B15221128
Molekulargewicht: 146.96 g/mol
InChI-Schlüssel: UAIXJNRQLIOTOZ-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloromaleonitrile is an organic compound with the molecular formula C4Cl2N2 It is a derivative of maleonitrile, where two chlorine atoms are substituted at the 2 and 3 positions of the maleonitrile ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Dichloromaleonitrile can be synthesized through several methods. One common approach involves the chlorination of maleonitrile using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloromaleonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce partially dechlorinated compounds.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloromaleonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,3-Dichloromaleonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dichloroaniline: An isomer with similar chlorine substitution but different functional groups.

    2,4-Dichloromaleonitrile: Another derivative with chlorine atoms at different positions.

    2,5-Dichloromaleonitrile: Similar structure with chlorine atoms at the 2 and 5 positions.

Uniqueness

2,3-Dichloromaleonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other isomers may not be suitable.

Eigenschaften

Molekularformel

C4Cl2N2

Molekulargewicht

146.96 g/mol

IUPAC-Name

(Z)-2,3-dichlorobut-2-enedinitrile

InChI

InChI=1S/C4Cl2N2/c5-3(1-7)4(6)2-8/b4-3-

InChI-Schlüssel

UAIXJNRQLIOTOZ-ARJAWSKDSA-N

Isomerische SMILES

C(#N)/C(=C(\C#N)/Cl)/Cl

Kanonische SMILES

C(#N)C(=C(C#N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.